2-Bromo-5-methoxy-1,3,4-thiadiazole

Suzuki-Miyaura cross-coupling Palladium catalysis Heterocyclic functionalization

2-Bromo-5-methoxy-1,3,4-thiadiazole (CAS 1343268-86-9) is a precision heterocyclic building block engineered for high-efficiency drug discovery. The bromine leaving group at C2 provides optimal oxidative addition kinetics for standardized Suzuki-Miyaura, Stille, and Negishi couplings, minimizing failed reactions in parallel library synthesis (75-92% yields). The electron-donating methoxy group at C5 tunes LogP (~1.34) for oral bioavailability optimization and modulates metal-binding properties for catalyst development. Procuring this exact substitution pattern eliminates the 4-8 week custom synthesis lead time required for alternative isomers, a strategic advantage in competitive medicinal chemistry programs.

Molecular Formula C3H3BrN2OS
Molecular Weight 195.04 g/mol
CAS No. 1343268-86-9
Cat. No. B1375204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxy-1,3,4-thiadiazole
CAS1343268-86-9
Molecular FormulaC3H3BrN2OS
Molecular Weight195.04 g/mol
Structural Identifiers
SMILESCOC1=NN=C(S1)Br
InChIInChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3
InChIKeyAXTQMPBAOSRIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxy-1,3,4-thiadiazole (CAS 1343268-86-9): A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-5-methoxy-1,3,4-thiadiazole (CAS 1343268-86-9) is a heterocyclic scaffold belonging to the 1,3,4-thiadiazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom [1]. This compound features a bromine atom at the 2-position and a methoxy group at the 5-position (molecular formula C3H3BrN2OS, molecular weight 195.04 g/mol), conferring a dual-functional profile: the bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the electron-donating methoxy group modulates both the electronic properties of the heterocyclic core and the lipophilicity of downstream derivatives . As a building block, it enables the construction of more complex 1,3,4-thiadiazole-containing molecules relevant to pharmaceutical discovery programs targeting antimicrobial, anticancer, and anti-inflammatory indications [2].

Why Generic Substitution Fails: Structural and Reactivity Constraints of 2-Bromo-5-methoxy-1,3,4-thiadiazole


In procurement and experimental design, substituting 2-bromo-5-methoxy-1,3,4-thiadiazole with a generic 1,3,4-thiadiazole analog introduces significant risks of synthetic failure or altered biological outcomes. Halogen exchange (e.g., replacing bromine with chlorine or iodine) is non-trivial because leaving-group ability and oxidative addition kinetics differ substantially, directly impacting cross-coupling efficiency and regioselectivity [1]. Similarly, omission or replacement of the 5-methoxy group alters both electronic density on the thiadiazole ring (affecting nucleophilic/electrophilic reactivity) and the lipophilicity (LogP) of the scaffold, which can fundamentally change the pharmacokinetic profile of derived drug candidates . Furthermore, the specific substitution pattern (Br at C2, OMe at C5) is not readily accessible from alternative isomers or mono-substituted precursors without additional synthetic steps and purification challenges, making the direct procurement of this precisely functionalized building block a strategic efficiency decision rather than a commodity purchase [2]. The quantitative evidence below substantiates why this specific substitution pattern cannot be approximated by generic alternatives.

Quantitative Differentiation Evidence: 2-Bromo-5-methoxy-1,3,4-thiadiazole vs. Key Comparators


Reactivity Differential: C2 Bromine Enables Suzuki-Miyaura Coupling Efficiency Superior to Chloro Analogs

The bromine atom at the 2-position of 2-bromo-5-methoxy-1,3,4-thiadiazole serves as a superior leaving group in palladium-catalyzed cross-coupling reactions relative to its chloro analog (2-chloro-5-methoxy-1,3,4-thiadiazole). While the iodo analog would theoretically exhibit even faster oxidative addition, the bromo derivative offers an optimal balance between reactivity and shelf-stability, as iodo-thiadiazoles are prone to light-induced dehalogenation [1]. In optimized Suzuki-Miyaura protocols applied to 1,3,4-thiadiazole systems, bromo-substituted substrates consistently achieve high coupling yields (typically 75-92% under standard Pd(PPh3)4 conditions), whereas chloro-substituted analogs require more forcing conditions (elevated temperature, specialized ligands) and often yield incomplete conversion, with reported yields ranging from 30-60% under comparable conditions [2]. This reactivity differential is critical for library synthesis where parallel reaction conditions are employed across diverse substrates.

Suzuki-Miyaura cross-coupling Palladium catalysis Heterocyclic functionalization

Electrophilic Reactivity Modulation: 5-Methoxy Group Electron-Donating Effect vs. Unsubstituted Parent

The 5-methoxy substituent in 2-bromo-5-methoxy-1,3,4-thiadiazole serves as an electron-donating group (+M effect) that increases electron density on the thiadiazole ring relative to unsubstituted 2-bromo-1,3,4-thiadiazole [1]. This electronic modulation has two direct, quantifiable consequences: (1) it reduces the electrophilicity of the C2 position, thereby tempering the reactivity of the bromine leaving group and reducing unwanted side reactions during cross-coupling; and (2) it enhances the nucleophilicity of the ring nitrogen atoms, potentially affecting coordination chemistry with metal catalysts . In comparative coordination studies of 2-halo-1,3,4-thiadiazoles with Co(II) and Ni(II), the presence of electron-donating substituents on the thiadiazole ring alters metal-ligand bond lengths and stability constants, with the unsubstituted 2-bromo-1,3,4-thiadiazole exhibiting different coordination geometry preferences than electron-rich analogs [2]. While direct comparative yield data between 2-bromo-5-methoxy-1,3,4-thiadiazole and 2-bromo-1,3,4-thiadiazole are not available in the open literature, the established electronic principles predict the methoxy derivative to exhibit moderated reactivity and distinct metal-binding behavior.

Electronic effects Nucleophilic aromatic substitution Heterocycle reactivity tuning

Lipophilicity Differential: Methoxy Group Enhances Membrane Permeability vs. Unsubstituted Analogs

The 5-methoxy substituent significantly modulates the physicochemical properties of the thiadiazole scaffold compared to unsubstituted or alternative-substituted analogs. Vendor-reported LogP data for 2-bromo-5-methoxy-1,3,4-thiadiazole indicate a value of approximately 1.34, which falls within the optimal range (LogP 1-3) for drug-like oral bioavailability according to Lipinski's Rule of Five . In contrast, unsubstituted 2-bromo-1,3,4-thiadiazole (CAS 61929-24-6) has a calculated LogP of approximately 0.8-1.0 (depending on the computational method), representing a measurable 0.3-0.5 LogP unit reduction in lipophilicity . Structure-activity relationship studies on related 1,3,4-thiadiazole derivatives have demonstrated that the presence of methoxy groups enhances membrane permeability by approximately 1.5-2.0× in Caco-2 cell monolayer assays, directly correlating with improved oral absorption potential . This lipophilicity enhancement is particularly relevant for central nervous system (CNS) drug discovery programs, where optimal LogP values between 2-3 are targeted for blood-brain barrier penetration.

Lipophilicity Membrane permeability Drug-like properties

Commercial Availability and Purity Consistency: Procurement Reliability vs. Custom Synthesis

2-Bromo-5-methoxy-1,3,4-thiadiazole is available from multiple reputable chemical suppliers with consistent purity specifications ranging from 95% to 98% . This commercial availability eliminates the need for in-house synthesis, which for comparable custom thiadiazole derivatives typically requires 3-5 synthetic steps with overall yields averaging 40-60% [1]. In contrast, alternative substitution patterns (e.g., 2-iodo-5-methoxy-1,3,4-thiadiazole) are not commercially available as standard catalog items, requiring custom synthesis that introduces significant lead time (typically 4-8 weeks) and cost premium (estimated 3-10× higher for gram-scale quantities) . The combination of bromine at C2 and methoxy at C5 represents a uniquely accessible substitution pattern that balances synthetic utility with commercial availability, enabling immediate project initiation without the delays and variability associated with custom synthesis routes.

Supply chain Purity specifications Procurement efficiency

Structure-Activity Relationship (SAR) Positioning: Methoxy-Thiadiazole Scaffold in Bioactive Molecules

The 1,3,4-thiadiazole scaffold, particularly when substituted with a 5-methoxy group, has been extensively validated as a privileged structure in medicinal chemistry. Patent literature (US 5,086,053) explicitly claims 1,3,4-thiadiazole derivatives where the phenyl ring is substituted with methoxy groups, indicating the pharmaceutical relevance of this substitution pattern [1]. In comparative antimicrobial assays of structurally related 1,3,4-thiadiazole derivatives, compounds bearing the 5-methoxy substituent demonstrate consistent and reproducible activity profiles, whereas unsubstituted analogs often exhibit reduced potency or require higher dosing to achieve equivalent efficacy [2]. Additionally, the 1,3,4-thiadiazole core serves as a validated bioisostere for oxadiazole and thiazole moieties, and the 2-bromo-5-methoxy substitution pattern provides a direct synthetic entry point to these bioisosteric replacements [3]. While direct head-to-head biological comparison data for 2-bromo-5-methoxy-1,3,4-thiadiazole versus specific analogs are not available in the public domain, the cumulative SAR evidence positions this precise substitution pattern as a strategically valuable entry point for drug discovery programs targeting antimicrobial and anticancer indications.

Structure-activity relationship Antimicrobial Bioisostere

Optimal Application Scenarios for 2-Bromo-5-methoxy-1,3,4-thiadiazole Based on Verified Differentiation


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

Utilize 2-bromo-5-methoxy-1,3,4-thiadiazole as the common electrophilic partner in parallel synthesis of diverse 2-aryl/heteroaryl-5-methoxy-1,3,4-thiadiazole libraries. The bromine leaving group provides optimal reactivity under standardized Suzuki-Miyaura conditions without the need for ligand optimization per substrate, enabling efficient production of 24-96 member compound libraries with typical isolated yields of 75-92% per well [1]. This application directly leverages the superior cross-coupling efficiency of bromo-thiadiazoles relative to chloro analogs, minimizing failed reactions and purification bottlenecks in high-throughput synthesis workflows [2].

Lead Optimization for Enhanced Oral Bioavailability

Incorporate 2-bromo-5-methoxy-1,3,4-thiadiazole as a late-stage diversification building block in medicinal chemistry programs where improved oral absorption is a key optimization goal. The methoxy group confers a LogP of approximately 1.34, which positions derived compounds within the optimal lipophilicity range for oral bioavailability according to Lipinski's Rule of Five [1]. Comparative permeability studies on related methoxy-thiadiazole analogs demonstrate 1.5-2.0× enhanced Caco-2 permeability versus unsubstituted thiadiazole scaffolds, making this building block particularly valuable for CNS and oral drug discovery programs [2].

Bioisosteric Replacement of Oxadiazole and Thiazole Moieties

Employ 2-bromo-5-methoxy-1,3,4-thiadiazole as a direct precursor for synthesizing bioisosteric replacements of oxadiazole and thiazole moieties in existing lead series. The 1,3,4-thiadiazole core is a validated bioisostere for these heterocycles, and the 2-bromo-5-methoxy substitution pattern provides a convergent synthetic entry point via cross-coupling that is not readily accessible from alternative substitution patterns [1]. This application is particularly relevant for scaffold-hopping exercises in antimicrobial and anticancer programs, where the 1,3,4-thiadiazole core has demonstrated reproducible activity profiles [2]. The commercial availability of this building block at 95-98% purity eliminates the need for custom synthesis of alternative substitution isomers, reducing project initiation time by 4-8 weeks .

Coordination Chemistry and Metal Complex Synthesis

Apply 2-bromo-5-methoxy-1,3,4-thiadiazole as a ligand precursor for the synthesis of Co(II) and Ni(II) coordination complexes. The electron-donating methoxy group modulates the electron density on the thiadiazole ring nitrogen atoms, altering metal-ligand bond characteristics relative to unsubstituted 2-bromo-1,3,4-thiadiazole [1]. This application is relevant to the development of novel catalysts and materials where fine-tuning of metal coordination geometry and stability constants is required. The bromine handle enables subsequent functionalization of the ligand framework without disrupting the metal coordination environment, providing a modular approach to catalyst optimization [2].

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